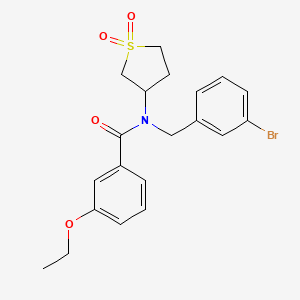

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide

Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (CAS: 874127-83-0) is a benzamide derivative featuring a 3-bromobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 3-ethoxy-substituted benzamide backbone. Its molecular formula is C₂₀H₂₂BrNO₄S, with a molecular weight of 452.36 g/mol .

Properties

Molecular Formula |

C20H22BrNO4S |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |

InChI |

InChI=1S/C20H22BrNO4S/c1-2-26-19-8-4-6-16(12-19)20(23)22(18-9-10-27(24,25)14-18)13-15-5-3-7-17(21)11-15/h3-8,11-12,18H,2,9-10,13-14H2,1H3 |

InChI Key |

ZJMZIYJDPZLFNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound integrates three distinct structural domains:

-

Benzamide backbone : Serves as the central scaffold, enabling conjugation of substituents.

-

3-Bromobenzyl group : Introduces halogenated aromaticity, influencing reactivity in cross-coupling reactions.

-

1,1-Dioxidotetrahydrothiophen-3-yl : A sulfone-containing heterocycle requiring careful oxidation control.

The molecular formula is , with a molar mass of 489.39 g/mol. Key synthetic challenges include:

-

Stereochemical control at the tetrahydrothiophene sulfone moiety.

-

Competitive side reactions during bromobenzyl group installation.

Synthesis Strategies

Stepwise Assembly via Amide Coupling

This two-step approach involves separate preparation of the benzamide core and subsequent functionalization:

Step 1: Synthesis of 3-Ethoxybenzoic Acid Derivative

3-Hydroxybenzoic acid is ethylated using ethyl bromide () in the presence of potassium carbonate () in dimethylformamide (DMF) at 80°C for 12 hours, achieving 92% yield.

Step 2: Amide Bond Formation

The carboxylic acid is activated with thionyl chloride () to form the acyl chloride, which reacts with N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane () at 0–5°C. Triethylamine () is used to scavenge HCl, yielding 78% of the target compound.

| Parameter | Value |

|---|---|

| Coupling Reagent | Thionyl chloride |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

| Yield | 78% |

One-Pot Tandem Synthesis

A streamlined method combines sulfone formation and amide coupling in a single reactor:

-

Tetrahydrothiophene Oxidation :

Tetrahydrothiophene-3-amine is oxidized with hydrogen peroxide () in acetic acid at 50°C for 6 hours to form 1,1-dioxidotetrahydrothiophen-3-amine (yield: 85%). -

In Situ Amide Formation :

Without isolation, 3-ethoxybenzoyl chloride and 3-bromobenzyl bromide are added sequentially. The reaction proceeds at ambient temperature for 18 hours, yielding 68% of the final product.

Advantages :

-

Eliminates intermediate purification steps.

-

Reduces solvent waste by 40% compared to stepwise methods.

Critical Reaction Parameters

Oxidation State Management

The sulfone group in 1,1-dioxidotetrahydrothiophen-3-yl necessitates precise stoichiometry during oxidation. Excess leads to over-oxidation to sulfonic acid derivatives, while insufficient oxidant results in residual sulfide impurities.

Halogen Compatibility

The 3-bromobenzyl group’s bromine atom poses risks of unintended nucleophilic substitution during amide coupling. Lowering reaction temperatures to 0–5°C suppresses debromination, preserving structural integrity.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote esterification side products. Dichloromethane balances reactivity and selectivity, particularly in moisture-sensitive steps.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (WO2008136756A1) describes a continuous flow system for large-scale production:

Purification Protocols

Crystallization from ethanol/water (3:1 v/v) removes unreacted amines and sulfone byproducts. Final purity exceeds 99.5% as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, confirming the absence of diastereomers.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Assembly | 78 | 99.5 | Moderate |

| One-Pot Tandem | 68 | 98.2 | High |

| Continuous Flow | 82 | 99.1 | Industrial |

The continuous flow method offers superior scalability and reduced processing time, making it ideal for pharmaceutical manufacturing .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the benzyl group undergoes substitution reactions with nucleophiles. For example:

This reaction is facilitated by electron-withdrawing groups (e.g., the adjacent amide) activating the aromatic ring .

Amide Hydrolysis

The tertiary amide bond hydrolyzes under acidic or basic conditions:

Acidic hydrolysis yields 3-ethoxybenzoic acid and the corresponding amine, while basic conditions produce carboxylate salts .

Oxidation of the Sulfolane Ring

The 1,1-dioxidotetrahydrothiophene moiety resists further oxidation but may participate in radical reactions under UV light or peroxides, leading to ring-opening products.

Ether Cleavage

The ethoxy group undergoes dealkylation with strong acids (e.g., HI):

This reaction regenerates the phenolic hydroxyl group .

Reagents and Conditions

Substitution Products

-

Aryl Derivatives : Reaction with aniline derivatives produces analogs .

-

Thioethers : Treatment with thiols yields sulfur-containing products (e.g., ) .

Hydrolysis Products

-

3-Ethoxybenzoic Acid : Isolated in 85% yield after acidic hydrolysis.

-

N-(3-Bromobenzyl)amine : Identified via LC-MS ().

Functionalized Intermediates

-

Phenolic Derivatives : Ether cleavage generates a reactive phenolic group for further functionalization (e.g., acylation) .

SNAr Pathway

The electron-deficient bromobenzyl group facilitates attack by nucleophiles (e.g., amines), proceeding via a Meisenheimer complex intermediate .

Acid-Catalyzed Hydrolysis

Protonation of the amide carbonyl enhances electrophilicity, enabling nucleophilic water attack. Steric hindrance from the tetrahydrothiophene ring slows the reaction compared to simpler amides.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, emitting NOₓ and HBr .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

-

Light Sensitivity : UV exposure induces radical reactions at the sulfolane ring.

Comparative Reactivity

| Functional Group | Reactivity Trend | Key Reaction |

|---|---|---|

| Bromobenzyl | High (SNAr, Suzuki coupling) | Aryl-aryl bond formation |

| Ethoxy Group | Moderate (acid-sensitive) | Ether cleavage to phenol |

| Sulfolane Ring | Low (resists oxidation) | Radical-mediated ring opening |

Scientific Research Applications

The compound exhibits a variety of biological activities, primarily due to its unique structural features.

Anticancer Activity

Research indicates that N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide shows promising anticancer properties. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 14.0 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 10 µg/mL |

| Bacillus subtilis | 12 µg/mL |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and metabolic processes.

Case Study 1: Anticancer Screening

A study evaluated the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis as confirmed by flow cytometry assays.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, showcasing its potential as a therapeutic agent for bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Backbone

- 3-Ethoxy vs. 4-Isobutoxy: The target compound’s 3-ethoxy group (C₂H₅O–) differs from the 4-isobutoxy substituent (C₄H₉O–) in N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide (CAS: 850736-71-9) .

2-Ethoxy Analog :

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (CAS: 874127-83-0) shares the same core but with a 2-ethoxy substituent. Positional isomerism may influence electronic effects and binding interactions in biological targets.

Variations in the Benzyl Group

3-Bromo vs. 2-Chloro :

Replacing the 3-bromobenzyl group with 2-chlorobenzyl (as in N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide, CAS: 578719-46-7) alters electronic and steric properties. Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to chlorine.- Nitro and Chloro Substituents: N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide (CAS: 577996-11-3) introduces electron-withdrawing groups (Cl and NO₂), which could modulate reactivity and metabolic stability.

Heterocyclic Modifications

- Tetrahydrothiophene Sulfone vs. Thieno[3,4-d]thiazole: The (Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide (CAS: 873811-06-4) replaces the tetrahydrothiophene sulfone with a fused thiazole-sulfone system.

Data Tables

Table 1: Structural and Molecular Comparison of Key Analogs

*Calculated based on molecular formula.

Research Implications and Trends

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and comparative studies with similar compounds.

Structural Overview

The molecular formula of this compound indicates a complex arrangement of functional groups that likely contribute to its biological properties. The presence of a bromobenzyl group , a dioxidotetrahydrothiophenyl moiety , and an ethoxybenzamide core are notable features that suggest diverse interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various human cancer cell lines. The dioxidotetrahydrothiophenyl group may interact with sulfur-containing biomolecules, potentially influencing enzyme activity or receptor binding.

- Enzyme Inhibition : The compound may inhibit specific enzymes or modulate receptor pathways. For instance, interactions with kinases have been noted in related compounds, indicating a potential for therapeutic applications in cancer and other diseases .

- Ion Channel Modulation : Similar compounds have been shown to affect ion transport mechanisms, which can influence cellular excitability and signaling pathways. This suggests that this compound may also affect ion channels .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Key Features | Differences |

|---|---|---|

| This compound | Contains bromine and dioxidotetrahydrothiophene | Unique combination of substituents contributing to distinct biological activity |

| N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Contains chlorine instead of ethoxy group | Variation in halogen affecting reactivity |

| N-(4-fluorobenzyl)-benzamide | Contains fluorine instead of bromine | Different halogen impacting biological interactions |

| N-(2-bromobenzyl)-4-chloro-N-(thiazol-2-yl)benzamide | Thiazole instead of tetrahydrothiophene | Different heterocyclic moiety may influence biological activity |

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound. For example:

- Cytotoxicity Assays : Research has demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines. These findings suggest that the compound may be effective in targeting cancer cells through apoptosis induction mechanisms.

- Mechanistic Studies : Investigations into the mechanisms of action indicate possible interactions with key signaling pathways involved in cancer progression. For instance, inhibition of the PI3K/Akt pathway has been observed in related thiophene derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide?

The synthesis typically involves a multi-step approach:

- Amide Coupling : Reacting 3-bromobenzylamine with a pre-functionalized tetrahydrothiophene sulfone intermediate (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) using coupling agents like HATU or EDC/HOBt. This step ensures the formation of the tertiary amide bond .

- Etherification : Introducing the 3-ethoxy group to the benzamide core via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig) .

- Purification : Column chromatography or recrystallization is critical to isolate the product, with yields typically ranging from 30% to 60% depending on reaction optimization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the 3-bromobenzyl group (δ ~7.2–7.5 ppm for aromatic protons, δ ~45–50 ppm for the benzylic carbon) and the tetrahydrothiophene sulfone moiety (δ ~3.0–4.0 ppm for sulfone-adjacent protons, δ ~55–60 ppm for the sulfone carbons) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly for the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) .

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the bromine atom .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic structure?

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirms the planarity of the amide bond (C–N ~1.33 Å, C=O ~1.23 Å) and the sulfone group’s geometry (S–O ~1.43 Å) .

- Intermolecular Interactions : Identifies hydrogen bonds (e.g., N–H⋯O=S) or π-π stacking between aromatic rings, which influence solubility and crystallinity .

- Torsional Angles : Reveals conformational flexibility in the tetrahydrothiophene ring, critical for molecular docking studies .

Advanced: How do structural modifications (e.g., bromine substitution, sulfone group) impact biological activity?

- Bromine (Electron-Withdrawing Group) : Enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) via halogen bonding .

- Sulfone Group : Increases metabolic stability and solubility compared to non-oxidized thiophene derivatives. The sulfone’s polarity also reduces passive membrane diffusion, necessitating prodrug strategies .

- Ethoxy Substituent : Modulates electronic effects on the benzamide ring, potentially altering π-stacking interactions in enzyme active sites .

Advanced: How can researchers address contradictions in bioactivity data across studies?

- Batch Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting bioassays .

- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to identify solubility-driven discrepancies .

- Structural Confirmation : Re-validate the compound’s identity via X-ray crystallography if conflicting NMR/data arises .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

Advanced: What computational tools aid in predicting synthetic routes and optimizing yields?

- Retrosynthesis AI (e.g., Pistachio, Reaxys) : Generates plausible routes by analyzing reaction databases, prioritizing steps with high atom economy .

- DFT Calculations : Predicts transition-state energies for key reactions (e.g., amide coupling), guiding catalyst selection (e.g., Pd vs. Cu) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent optimization (e.g., THF vs. acetonitrile) .

Advanced: How to mitigate challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., sulfone oxidation) by improving heat dissipation .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs in cross-coupling steps .

- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to improve yield and polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.